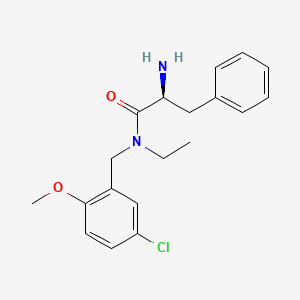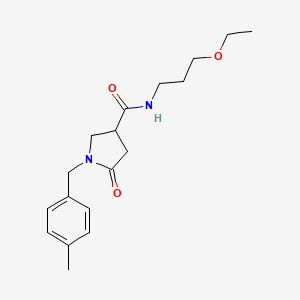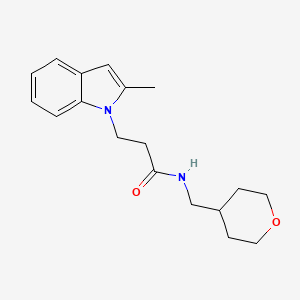
3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is a chemical compound that has shown promising results in scientific research applications. It is a synthetic compound that is synthesized through a multi-step process.
Mecanismo De Acción
The exact mechanism of action of 3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is not fully understood. However, it has been suggested that the compound may exert its anti-cancer effects through the inhibition of cell proliferation and induction of apoptosis. It may also exert its anti-inflammatory and anti-oxidant effects through the modulation of various signaling pathways.
Biochemical and Physiological Effects
3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase. It has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide in lab experiments is its potential as a multi-targeted agent, as it has been shown to modulate various signaling pathways. Additionally, it is a synthetic compound that can be easily synthesized in the lab. However, one limitation of using this compound in lab experiments is the lack of information on its toxicity and side effects.
Direcciones Futuras
There are several future directions for research on 3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide. One direction is to further investigate its potential as an anti-cancer agent, particularly in vivo. Another direction is to investigate its potential as a neuroprotective agent in human clinical trials. Additionally, more research is needed to understand its toxicity and potential side effects.
Métodos De Síntesis
The synthesis of 3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide involves a multi-step process that includes the condensation of 2-methylindole with 4-formyltetrahydro-2H-pyran, followed by reduction with sodium borohydride, and subsequent acetylation with acetic anhydride. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
3-(2-methyl-1H-indol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide has shown potential in various scientific research applications. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory and anti-oxidant agent, as well as for its neuroprotective effects.
Propiedades
IUPAC Name |
3-(2-methylindol-1-yl)-N-(oxan-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-14-12-16-4-2-3-5-17(16)20(14)9-6-18(21)19-13-15-7-10-22-11-8-15/h2-5,12,15H,6-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTPWHLDBJQZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)NCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,9aR)-1-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5901919.png)

![2-fluoro-N-(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B5901936.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5901948.png)
![1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}methanamine](/img/structure/B5901950.png)
![N-[2-(4-ethylphenyl)ethyl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901962.png)
amino]methyl}-1-tert-butylpyrrolidin-2-one](/img/structure/B5901969.png)
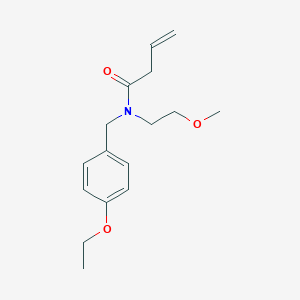
![2-{3-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol](/img/structure/B5901979.png)

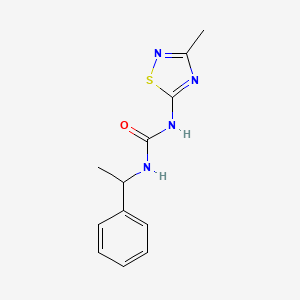
![N-[1-(3-pyridinylmethyl)-4-piperidinyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine bis(trifluoroacetate)](/img/structure/B5901988.png)
